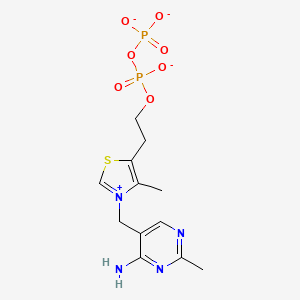
Thiamin diphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiamine(1+) diphosphate(3-) is dianion of thiamine(1+) diphosphate arising from deprotonation of the three OH groups of the diphosphate. It has a role as a cofactor. It is a conjugate base of a thiamine(1+) diphosphate.
Applications De Recherche Scientifique
Metabolic Pathways and Plant Stress Response
Thiamin diphosphate (ThDP) is integral in metabolic pathways such as glycolysis, the pentose phosphate pathway, and the tricarboxylic acid cycle. It's also vital in plants' response to abiotic and biotic stress, impacting thiamine metabolism including aspects like catabolism, salvage, and transport (Goyer, 2010).
Enzymatic Cofactor and Metabolic Regulation
ThDP's role as an enzymatic cofactor in mammals, plants, fungi, and bacteria is crucial for metabolic regulation and is a potential target for biotechnological and medical applications. This includes its involvement in drug design and disease models, particularly in the context of ThDP-dependent enzymes (Bunik, Tylicki, & Lukashev, 2013).
Unique Characteristics in Enzyme Mechanisms
ThDP-dependent enzymes like glyoxylate carboligase challenge traditional paradigms, showing unique characteristics in their enzymatic mechanisms. This includes the absence of the canonical active site glutamate, usually present in ThDP-dependent enzymes, which impacts the enzyme's efficiency and reaction steps (Kaplun et al., 2008).
Nutritional Enhancement in Crops
Enhancing the thiamin biosynthesis genes in crops like rice can increase thiamin content in unpolished seeds, although this does not necessarily confer resistance to diseases like Xanthomonas oryzae in rice. This research suggests potential avenues for nutritional enhancement in staple crops (Dong et al., 2016).
Interactions in Metabolic Enzymes
ThDP-dependent enzymes play a significant role in metabolic processes, with the potential for applications in medical and biotechnological fields. The detailed understanding of these enzymes can provide new insights into metabolic regulation and disease treatment (Bunik, 2013).
Coordination in Enzymatic Reactions
In some metabolic enzymes, ThDP's active sites are synchronized through mechanisms like proton shuttling, which is crucial for their catalytic and regulatory functions. This coordination is key to the functioning of thiamine-dependent enzymes (Frank et al., 2004).
Propriétés
Nom du produit |
Thiamin diphosphate |
|---|---|
Formule moléculaire |
C12H16N4O7P2S-2 |
Poids moléculaire |
422.29 g/mol |
Nom IUPAC |
[2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C12H18N4O7P2S/c1-8-11(3-4-22-25(20,21)23-24(17,18)19)26-7-16(8)6-10-5-14-9(2)15-12(10)13/h5,7H,3-4,6H2,1-2H3,(H4-,13,14,15,17,18,19,20,21)/p-2 |
Clé InChI |
AYEKOFBPNLCAJY-UHFFFAOYSA-L |
SMILES canonique |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)([O-])OP(=O)([O-])[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-[[(2S,3E,5S,6E,8R)-8-amino-2-benzyl-5-propan-2-yl-9-sulfanylnona-3,6-dienoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B1255118.png)
![(1R,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1255119.png)
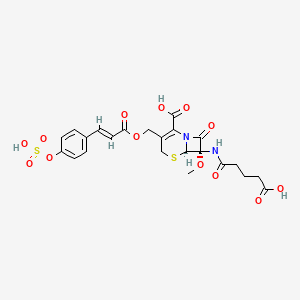

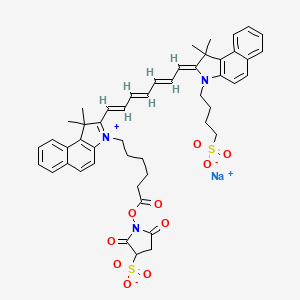
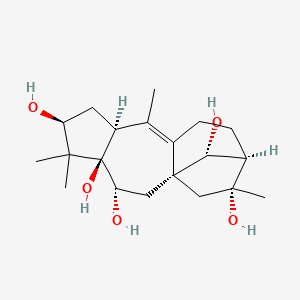

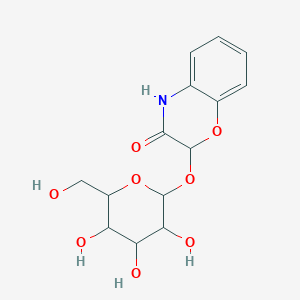
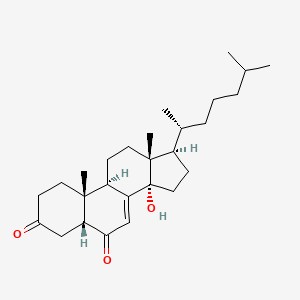
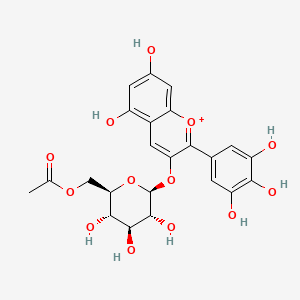
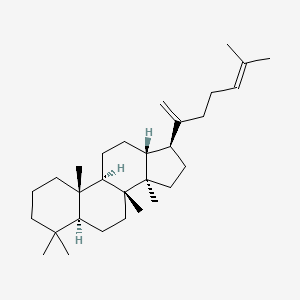
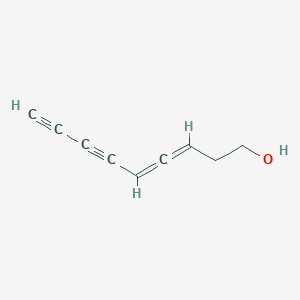

![[(1R,2R,4aS,4bR,8R,8aS,9S,10aR)-1,8-diacetyloxy-2-[(2R)-2-methoxy-2-methyl-5-oxofuran-3-yl]-2,4b-dimethyl-7-oxo-3,4,4a,5,6,8,8a,9,10,10a-decahydro-1H-phenanthren-9-yl] acetate](/img/structure/B1255142.png)